![molecular formula C23H39ClN4O3S B1262640 Naluzotan hydrochloride CAS No. 740873-82-9](/img/structure/B1262640.png)
Naluzotan hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
盐酸纳鲁索坦是一种属于苯基哌嗪类的血清素能药物。它最初由 EPIX Pharmaceuticals Inc. 用于治疗广泛性焦虑症和重度抑郁症 。 该化合物是一种选择性且有效的 5-HT1A 受体部分激动剂,这意味着它可以刺激大脑中的血清素受体 。 此外,它已被发现与西格玛受体结合并激活 .
准备方法
盐酸纳鲁索坦的合成涉及几个步骤,从苯基哌嗪核心部分的制备开始。合成路线通常包括:
苯基哌嗪核心的形成: 这涉及取代苯胺与哌嗪衍生物的反应。
磺酰胺基团的连接: 环己基甲基磺酰胺基团通过磺酰化反应引入。
最终偶联和纯化: 最终产物通过偶联中间体并通过重结晶或色谱技术纯化盐酸纳鲁索坦获得.
盐酸纳鲁索坦的工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
科学研究应用
A. Anxiety Disorders
Naluzotan has shown promise in clinical trials for the treatment of anxiety disorders:
- Clinical Trials : A double-blind, placebo-controlled trial demonstrated that Naluzotan significantly reduced anxiety symptoms in patients diagnosed with generalized anxiety disorder (GAD) .
- Dosage : Patients received an oral dose of 80 mg daily over an eight-week period.
B. Depression
The compound's agonistic action on the 5-HT1A receptor suggests potential efficacy in treating depression:
- Research Findings : Studies indicate that Naluzotan may alleviate depressive symptoms by enhancing serotonin transmission .
C. Epilepsy
Naluzotan is under investigation for its effects on epilepsy:
- Mechanism : It is hypothesized that by increasing serotonin activity at the 5-HT1A receptor sites, Naluzotan may reduce the incidence and severity of seizures .
- Clinical Safety : In trials involving over 400 patients, Naluzotan was reported to be safe and well-tolerated .
Data Tables
Case Study 1: Generalized Anxiety Disorder
In a randomized controlled trial involving adult participants with generalized anxiety disorder, Naluzotan was administered at a dose of 80 mg daily. The results indicated a statistically significant reduction in anxiety scores compared to placebo after eight weeks of treatment. Participants reported improvements in overall well-being and a decrease in anxiety-related symptoms.
Case Study 2: Epilepsy Management
In patients with localization-related epilepsy, Naluzotan was evaluated for its ability to enhance serotonin receptor binding as measured by positron emission tomography (PET) scans. The findings suggested that increased receptor activity correlated with reduced seizure frequency and severity, supporting the hypothesis that Naluzotan could serve as an adjunctive therapy in epilepsy management.
作用机制
盐酸纳鲁索坦的主要作用是通过其对血清素受体的作用发挥作用。 它在 5-HT1A 受体处作为部分激动剂,这意味着它可以激活受体,但不能像天然配体血清素那样完全激活 。 这种部分激活导致大脑中血清素水平的调节,这可以帮助缓解焦虑和抑郁的症状 。 此外,已发现盐酸纳鲁索坦与西格玛受体结合并激活,这可能有助于其治疗作用 .
相似化合物的比较
盐酸纳鲁索坦在作为 5-HT1A 受体部分激动剂和西格玛受体激动剂的双重作用方面是独一无二的。类似化合物包括:
丁螺环酮: 另一种用于治疗焦虑症的 5-HT1A 受体部分激动剂。
坦度螺酮: 具有类似药理特性的化合物,用于治疗焦虑和抑郁症。
生物活性
Naluzotan hydrochloride, also known as PRX-00023, is a compound under investigation primarily for its potential in treating epilepsy and anxiety disorders. It functions as a dual serotonin (5-HT1A) receptor agonist and sigma-1 receptor antagonist, which positions it uniquely within the pharmacological landscape. This article delves into its biological activity, synthesizing data from various studies and clinical trials to provide a comprehensive overview.
- Molecular Formula : C23H39ClN4O3S
- Molar Mass : 450.64 g/mol
- CAS Number : 740873-82-9
Naluzotan acts primarily as a selective agonist of the 5-HT1A receptor, which is implicated in mood regulation and anxiety. By stimulating this receptor, Naluzotan is believed to enhance serotonergic neurotransmission, potentially reducing seizure frequency and severity in epilepsy patients. Additionally, its antagonistic action on sigma-1 receptors may contribute to its anxiolytic effects.
Antiepileptic Effects
Naluzotan has been evaluated for its antiseizure properties in several studies. The following table summarizes key findings from these investigations:
In clinical trials involving over 400 patients, Naluzotan was reported to be safe and well-tolerated, with fewer adverse effects compared to placebo groups . The compound's ability to enhance 5-HT1A receptor activity is thought to be crucial for its therapeutic effects in epilepsy.
Anxiolytic Effects
Naluzotan has also been investigated for its potential in treating generalized anxiety disorder (GAD). Clinical studies have shown that:
- Efficacy : In randomized controlled trials, Naluzotan demonstrated significant improvements in anxiety symptoms measured by scales such as the Hamilton Anxiety Rating Scale (HAM-A) and the Montgomery-Asberg Depression Rating Scale (MADRS).
- Side Effects : The most common side effect reported was headache (15% of patients), which was slightly higher than the placebo group (10%) .
Case Studies
Several case studies have highlighted Naluzotan's effectiveness in specific patient populations:
- Case Study on Epilepsy : A patient with refractory localization-related epilepsy showed a marked decrease in seizure episodes after initiating treatment with Naluzotan, supporting its role as an adjunctive therapy.
- Case Study on Anxiety : Patients diagnosed with GAD experienced significant reductions in anxiety levels after eight weeks of treatment with Naluzotan compared to those receiving a placebo.
Comparative Analysis with Other Treatments
To contextualize Naluzotan's efficacy, it is beneficial to compare it against other established treatments for epilepsy and anxiety disorders:
Drug Name | Mechanism of Action | Efficacy in Epilepsy | Efficacy in Anxiety |
---|---|---|---|
Levetiracetam | SV2A binding | High | Low |
Lamotrigine | Voltage-gated sodium channel blocker | Moderate | Low |
Naluzotan | 5-HT1A agonist & σ1 antagonist | Moderate | High |
属性
CAS 编号 |
740873-82-9 |
---|---|
分子式 |
C23H39ClN4O3S |
分子量 |
487.1 g/mol |
IUPAC 名称 |
N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H38N4O3S.ClH/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21;/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28);1H |
InChI 键 |
QBACIVGQRFVOBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3.Cl |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。